molecular formula C26H16BrFN2O2 B14387922 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-84-5

6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14387922
CAS No.: 88538-84-5
M. Wt: 487.3 g/mol
InChI Key: ZJTPTPNZUVTSSH-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Phenylation and Fluorophenoxylation: The phenyl and 4-fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions, often using phenylboronic acid and 4-fluorophenol in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, palladium catalysts, elevated temperatures.

Major Products:

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 6-Bromo-3-[3-(4-fluorophenoxy)-2-hydroxypropyl]-4(3H)-quinazolinone
  • 6-Bromo-3-[2-(4-fluorophenoxy) ethyl]-4(3H)-quinazolinone

Comparison:

  • Structural Differences: The similar compounds differ in the substituents attached to the quinazolinone core, which can influence their chemical reactivity and biological activity.
  • Uniqueness: 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and phenyl groups, which may confer distinct properties and applications compared to its analogs.

Properties

CAS No.

88538-84-5

Molecular Formula

C26H16BrFN2O2

Molecular Weight

487.3 g/mol

IUPAC Name

6-bromo-3-[4-(4-fluorophenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H16BrFN2O2/c27-18-6-15-24-23(16-18)26(31)30(25(29-24)17-4-2-1-3-5-17)20-9-13-22(14-10-20)32-21-11-7-19(28)8-12-21/h1-16H

InChI Key

ZJTPTPNZUVTSSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F

Origin of Product

United States

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